5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of isoxazole compounds often involves metal-free synthetic routes. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . A specific procedure involves a mixture of crude 5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester and LiOH.H2O in THF and water, heated under reflux.Molecular Structure Analysis
The molecular structure of isoxazole compounds is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecular formula of 5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid is C13H12FNO3.Chemical Reactions Analysis
Isoxazole synthesis often involves (3 + 2) cycloaddition reactions . The reaction time can be reduced by the application of microwave irradiation .Scientific Research Applications
Drug Discovery and Development
Isoxazole rings, such as those found in 5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid, are prevalent in many pharmaceutical drugs due to their biological significance . They are often employed in the synthesis of compounds with potential therapeutic effects. This compound can be used to create novel drugs with enhanced efficacy and reduced side effects, particularly in the treatment of various cancers .
Agricultural Chemistry
In agriculture, this compound could be explored for the development of new pesticides or herbicides. The isoxazole ring’s structural motif is known for its bioactivity, which could be harnessed to control pests and diseases affecting crops, thus improving agricultural productivity .
Material Science
The isoxazole moiety is known for its stability and can be incorporated into materials to enhance their properties. 5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid could be used in the synthesis of polymers or coatings that require chemical resistance or specific interaction with other substances .
Environmental Science
Isoxazole derivatives can be used in environmental science for the detection and quantification of pollutants. Their chemical structure allows them to interact selectively with various environmental contaminants, making them useful in the creation of sensors or assays for environmental monitoring .
Biochemistry
In biochemistry, this compound can be used as a building block for synthesizing more complex molecules. It can be involved in studies related to enzyme inhibition, receptor binding, or the modulation of biological pathways, contributing to a deeper understanding of cellular processes .
Pharmacology
The pharmacological applications of 5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid include its potential use in drug formulation. Due to its structural characteristics, it could affect the pharmacokinetics and pharmacodynamics of drug molecules, leading to improved drug delivery systems .
Analytical Chemistry
This compound can be utilized in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity make it suitable for use in calibration curves or as a reactant in analytical procedures to determine the presence of other compounds .
Medicinal Chemistry
In medicinal chemistry, the isoxazole ring is a valuable scaffold for the design of new medicinal compounds. Its incorporation into drug-like molecules can enhance binding affinity to biological targets, potentially leading to the discovery of new medicines .
Safety and Hazards
Future Directions
Isoxazole compounds have significant potential in the field of drug discovery due to their unique properties and exceptional reactivity. The development of new eco-friendly synthetic strategies and the design of new chemical entities to act against resistant microorganisms are areas of ongoing research .
Mechanism of Action
Target of Action
They bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZIXEMKOKAZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-(2-fluorophenyl)isoxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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